molecular formula C20H18N4S B7850896 4-[METHYL(PHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-[METHYL(PHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7850896
M. Wt: 346.5 g/mol
InChI Key: APRODKLUZVYYPE-UHFFFAOYSA-N
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Description

4-[METHYL(PHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[METHYL(PHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from acyclic precursors. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to form the desired pyrimidine derivative . The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[METHYL(PHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfone or sulfoxide.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

4-[METHYL(PHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[METHYL(PHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, its antitrypanosomal activity may involve inhibition of key enzymes in the parasite’s metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[METHYL(PHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE stands out due to its specific substitution pattern, which imparts unique biological properties and reactivity. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-(N-methylanilino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-14-9-11-15(12-10-14)18-17(13-21)19(23-20(22-18)25-3)24(2)16-7-5-4-6-8-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRODKLUZVYYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N(C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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